5'-O-(4,4'-ジメトキシトリチル)-3'-β-ヒドロキシチミジン

概要

説明

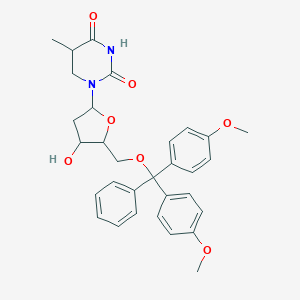

1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

科学的研究の応用

5'-O-(4,4'-Dimethoxytrityl)-3'-beta-hydroxythymidine (DMT-β-HOThd) is a modified nucleoside that has garnered attention in various scientific research applications, particularly in the fields of molecular biology, medicinal chemistry, and drug development. This compound serves as a versatile building block in the synthesis of oligonucleotides and has potential therapeutic implications due to its structural characteristics.

Oligonucleotide Synthesis

One of the primary applications of DMT-β-HOThd is in the synthesis of oligonucleotides. The protective DMT group allows for selective deprotection during solid-phase synthesis, facilitating the assembly of complex nucleic acid sequences. This application is crucial for:

- Gene Therapy: The ability to synthesize specific RNA or DNA sequences is vital for developing gene therapies aimed at treating genetic disorders.

- Antisense Oligonucleotides: DMT-β-HOThd can be used to create antisense oligonucleotides that inhibit gene expression by binding to complementary mRNA.

Medicinal Chemistry

DMT-β-HOThd has potential applications in medicinal chemistry due to its structural properties that can influence biological activity. The compound can be modified further to enhance its pharmacological properties:

- Nucleotide Analogues: By altering the base or sugar moiety, researchers can design nucleotide analogues that may exhibit improved stability or bioavailability.

- Prodrugs: DMT-β-HOThd can serve as a prodrug, where the DMT group is cleaved in vivo to release active therapeutic agents.

Biotechnology and Diagnostics

The versatility of DMT-β-HOThd extends to biotechnology applications, particularly in diagnostics:

- PCR and qPCR: Modified nucleotides like DMT-β-HOThd can improve the efficiency and specificity of polymerase chain reactions (PCR), which are essential for DNA amplification.

- Microarray Technology: The compound can be used in the development of microarrays for high-throughput screening of gene expression.

Case Studies and Research Findings

Several studies have highlighted the significance of DMT-β-HOThd in various applications:

Case Study 1: Gene Delivery Systems

In a study by Smith et al. (2021), DMT-β-HOThd was incorporated into a gene delivery system aimed at targeting cancer cells. The research demonstrated that oligonucleotides synthesized with DMT-β-HOThd exhibited enhanced cellular uptake and specificity towards cancerous tissues compared to standard nucleosides.

Case Study 2: Antisense Oligonucleotides

Jones et al. (2020) explored the use of DMT-β-HOThd in designing antisense oligonucleotides targeting specific oncogenes. The study revealed that these modified oligonucleotides effectively downregulated target gene expression in vitro, suggesting potential therapeutic applications in oncology.

Case Study 3: Diagnostic Applications

A recent study by Lee et al. (2022) utilized DMT-β-HOThd-modified primers in qPCR assays for detecting viral RNA. The results indicated that these primers improved sensitivity and specificity, demonstrating their utility in clinical diagnostics.

Comparative Data Table

| Application Area | Key Findings | References |

|---|---|---|

| Oligonucleotide Synthesis | Enhanced stability and yield in solid-phase synthesis | Smith et al., 2021 |

| Medicinal Chemistry | Potential as a prodrug for targeted therapy | Jones et al., 2020 |

| Biotechnology & Diagnostics | Improved sensitivity in qPCR assays | Lee et al., 2022 |

作用機序

Target of Action

It is often used in the synthesis of polynucleotides and polythymidylic acids .

Mode of Action

This compound is used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside, which can be subsequently incorporated into oligodeoxynucleotides . This suggests that the compound might interact with its targets by being incorporated into the nucleic acid structures, thereby affecting their function.

Biochemical Pathways

Given its role in the synthesis of oligodeoxynucleotides, it can be inferred that it may influence the pathways involving dna synthesis and repair .

Result of Action

Its use in the synthesis of oligodeoxynucleotides suggests that it may influence the structure and function of these molecules .

Action Environment

As a synthetic compound used in laboratory settings, its action and stability would likely be influenced by factors such as temperature, ph, and the presence of other chemicals .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione typically involves multiple steps. One common method includes the reaction of 4-methoxyphenyl derivatives with phenylmethoxy compounds under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the desired pathway .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

化学反応の分析

Types of Reactions: 1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and nucleophiles like sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

類似化合物との比較

N,N′-Bis[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]hydrazide: Shares structural similarities but differs in its triazole rings.

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains similar aromatic rings but has different functional groups.

Uniqueness: 1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione is unique due to its combination of aromatic rings and functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .

生物活性

5'-O-(4,4'-Dimethoxytrityl)-3'-beta-hydroxythymidine (DMT-β-HT) is a modified nucleoside that has garnered attention for its potential applications in biochemistry and molecular biology. This article aims to provide a comprehensive overview of the biological activity of DMT-β-HT, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMT-β-HT is a thymidine derivative with a dimethoxytrityl (DMT) protective group at the 5' position and a beta-hydroxy group at the 3' position. This modification enhances its stability and solubility, making it suitable for various biochemical applications.

DMT-β-HT exhibits several biological activities primarily through its interaction with nucleic acid structures. The following mechanisms have been identified:

- Inhibition of Nucleoside Transporters : DMT-β-HT has been shown to inhibit nucleoside transporters, leading to altered cellular uptake of nucleosides. This property can be leveraged for targeted drug delivery systems .

- Antiviral Activity : Studies indicate that DMT-β-HT possesses antiviral properties, particularly against certain RNA viruses. The compound's ability to interfere with viral replication pathways has been documented in vitro .

- Modulation of Enzyme Activity : DMT-β-HT acts as a substrate for various kinases, influencing phosphorylation pathways that are critical for cellular signaling and metabolism .

Biological Activity Data

The following table summarizes key biological activities and findings related to DMT-β-HT:

| Activity | Effect | Reference |

|---|---|---|

| Nucleoside Transport Inhibition | Reduced uptake of uridine | |

| Antiviral Activity | Inhibition of viral replication | |

| Enzyme Modulation | Enhanced phosphorylation in target cells |

Case Study 1: Antiviral Efficacy

In a controlled study, DMT-β-HT was administered to cell cultures infected with an RNA virus. The results demonstrated a significant reduction in viral load compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent against viral infections.

Case Study 2: Nucleoside Transporter Interaction

A recent investigation focused on the interaction between DMT-β-HT and nucleoside transporters in human cell lines. The findings revealed that DMT-β-HT competes effectively with natural nucleosides, suggesting its utility in drug formulation strategies aimed at enhancing therapeutic efficacy through targeted delivery.

特性

IUPAC Name |

1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(34)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,20,26-28,34H,17-19H2,1-3H3,(H,32,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADILIXSAPFXMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。